![molecular formula C25H34O2S2 B14642272 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid CAS No. 56056-61-2](/img/structure/B14642272.png)
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of aromatic compounds It features a benzoic acid core with two sulfanyl (thioether) groups attached to a phenyl ring, which is further substituted with a dodecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions.
Introduction of the sulfanyl group: The intermediate product is then reacted with a thiol compound to introduce the second sulfanyl group.
Formation of the benzoic acid core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated benzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The sulfanyl groups can also participate in redox reactions, potentially generating reactive oxygen species that contribute to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dodecylsulfanyl)benzoic acid: Lacks the second sulfanyl group, making it less versatile in terms of chemical reactivity.
2-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzoic acid: Features a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, potentially altering its reactivity and applications.
Uniqueness
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of two sulfanyl groups and a long dodecyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive agents.
Propiedades
Número CAS |
56056-61-2 |
|---|---|
Fórmula molecular |
C25H34O2S2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
2-(4-dodecylsulfanylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C25H34O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-28-21-16-18-22(19-17-21)29-24-15-12-11-14-23(24)25(26)27/h11-12,14-19H,2-10,13,20H2,1H3,(H,26,27) |
Clave InChI |
NIUXSQRZMIBTOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
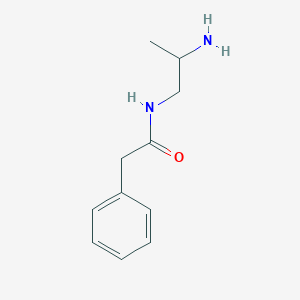
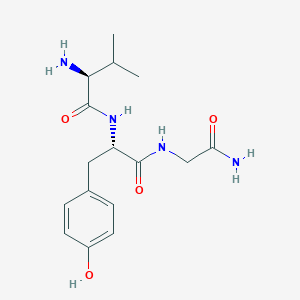


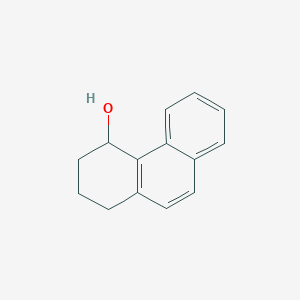

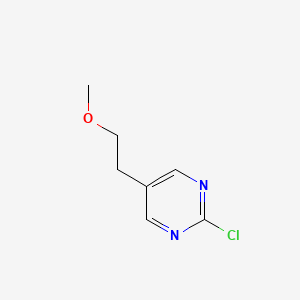
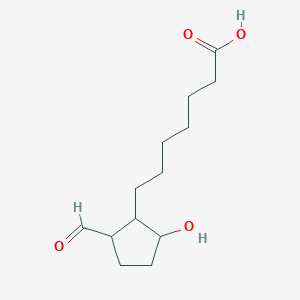

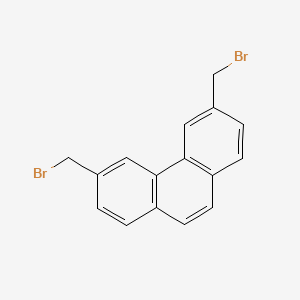

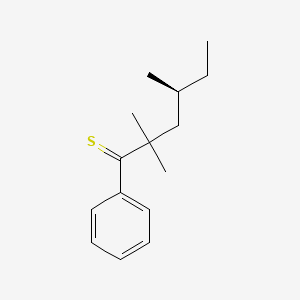
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
